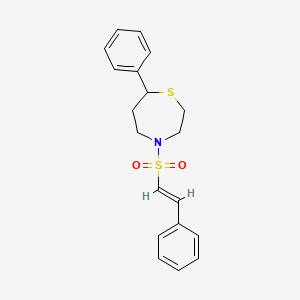

(E)-7-苯基-4-(苯乙烯磺酰基)-1,4-噻氮杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Styrylsulfonyl compounds are a class of organic compounds that have been studied for their potential applications in various fields, particularly in the development of anti-cancer agents . They are characterized by the presence of a styryl group (a phenyl ring attached to a vinyl group) and a sulfonyl group (a sulfur atom bonded to two oxygen atoms).

Synthesis Analysis

The synthesis of styrylsulfonyl compounds typically involves the reaction of a suitable styrene derivative with a sulfonyl chloride . The exact conditions and reagents used can vary depending on the specific compounds being synthesized .Molecular Structure Analysis

The molecular structure of styrylsulfonyl compounds is characterized by the presence of a styryl group and a sulfonyl group. The exact structure can vary depending on the specific substituents present on the phenyl ring and the nature of the sulfonyl group .Chemical Reactions Analysis

Styrylsulfonyl compounds can undergo various chemical reactions, including reactions with nucleophiles at the sulfonyl group and electrophiles at the styryl group. They can also participate in various types of polymerization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of styrylsulfonyl compounds can vary widely depending on their exact structure. Factors that can influence these properties include the nature of the substituents on the phenyl ring and the sulfonyl group, as well as the overall size and shape of the molecule .科学研究应用

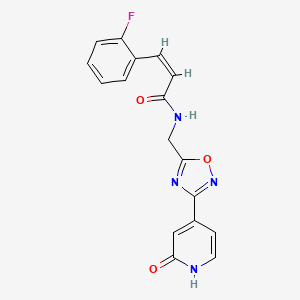

Anti-Cancer Agent

Thiazepane derivatives have been explored for their therapeutic properties, including anti-tumor effects. A related compound, a styryl benzylsulfone, is in Phase III as a non-ATP competitive anti-cancer agent .

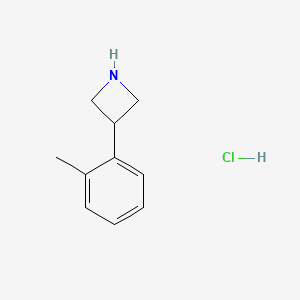

Antioxidant Applications

Research has shown that thiazoline-based compounds exhibit compelling antioxidant properties . This suggests that “(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane” could potentially be used as an antioxidant in various scientific studies.

Anti-Microbial Properties

Thiazepane derivatives are also known for their anti-microbial effects , which could make them valuable in the development of new antibiotics or as a study compound in microbiology research.

Anti-Inflammatory Uses

The anti-inflammatory effects of thiazoline-based compounds indicate potential applications in the study of inflammatory diseases and the development of anti-inflammatory drugs.

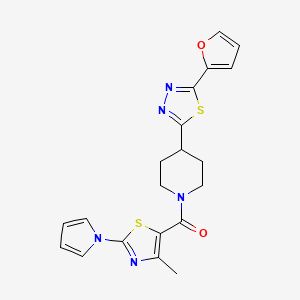

Synthetic Chemistry Research

Thiazepane derivatives are noteworthy targets for synthetic endeavors due to their diverse potential applications across various scientific domains . This includes research into new synthetic methodologies and chemical reactions.

Multi-Component Reaction Catalysis

An efficient synthesis of thiazepine derivatives has been developed through multi-component reactions catalyzed by l-proline . This application could be relevant for research into new catalytic processes and reaction mechanisms.

作用机制

Target of Action

It is known that similar compounds, such as (e)-styrylsulfonyl methylpyridine, act as kinase inhibitors, specifically targeting mitotic pathways .

Mode of Action

This is achieved by disturbing tubulin during cell division, resulting in G2/M cell cycle arrest, followed by caspase-dependent apoptosis .

Biochemical Pathways

The compound likely affects the mitotic pathways in cells, given its potential role as a kinase inhibitor . It may retard tubulin polymerization, which obstructs cell division

Pharmacokinetics

A related compound, tl-77, was found to have an optimized oral bioavailability of 56%, compared to 9% for another similar compound, on01910Na . This suggests that modifications to the structure of these compounds can significantly improve their bioavailability.

Result of Action

The result of the compound’s action is likely to be the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the disturbance of tubulin during cell division, leading to G2/M cell cycle arrest, followed by caspase-dependent apoptosis .

安全和危害

未来方向

Research into styrylsulfonyl compounds is ongoing, with a particular focus on their potential applications in the development of new anti-cancer drugs . Future work will likely involve further optimization of their structure to improve their efficacy and safety profile, as well as detailed studies of their mechanism of action .

属性

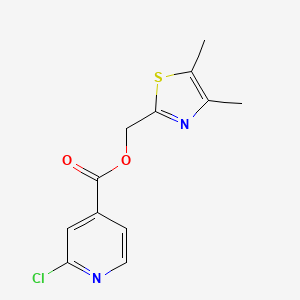

IUPAC Name |

7-phenyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S2/c21-24(22,16-12-17-7-3-1-4-8-17)20-13-11-19(23-15-14-20)18-9-5-2-6-10-18/h1-10,12,16,19H,11,13-15H2/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQODFKWBINFDM-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B2916975.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2916984.png)

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)